2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde, also referred to as 2-CDFQ-3-CHO, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is soluble in most organic solvents. 2-CDFQ-3-CHO has a wide range of applications in the chemical, biological, and pharmaceutical industries. It is used in the synthesis of various organic compounds, such as amino acids, peptides, and amines, as well as for the preparation of pharmaceuticals and biochemicals. It is also used as a reagent for the synthesis of various polymers and polysaccharides.
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Heterocyclic Systems : 2-Chloroquinoline-3-carbaldehyde compounds have been utilized in the synthesis of novel heterocyclic systems. These compounds serve as key intermediates in constructing fused or binary heterocyclic systems with potential biological activities (Hamama et al., 2018).
Biological Evaluations
- Antibacterial and Antioxidant Activities : Novel quinoline derivatives synthesized from 2-Chloroquinoline-3-carbaldehyde have demonstrated significant antibacterial activity against various bacterial strains and moderate antioxidant activity. This suggests their potential as leads for developing new antimicrobial agents (Zeleke et al., 2020).
- DNA Binding Studies : Studies have also explored the DNA binding properties of heterocyclic substituted quinoline Schiff bases, revealing their antimicrobial potential and providing a basis for further optimization as therapeutic agents (Lamani et al., 2008).
Green Chemistry Perspectives
- A review emphasizes green synthetic methods for 2-chloroquinoline-3-carbaldehydes, advocating for environmentally friendly approaches in chemical synthesis. This highlights the versatility of these compounds in sustainable chemistry applications (Patel et al., 2020).
properties
IUPAC Name |
2-chloro-6,7-difluoroquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGMVNRBZRJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619543 | |
Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
CAS RN |
209909-13-7 | |
Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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